
CellTracker CM-DiI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CellTracker CM-DiI is a fluorescent dye that is widely used for monitoring cell movement and location. It is a derivative of DiI, designed to freely pass through cell membranes into cells, where it is transformed into cell membrane-impermeant reaction products. This dye is well retained in living cells, allowing for multigenerational tracking of cellular movements .
Métodos De Preparación
CellTracker CM-DiI is synthesized as a derivative of DiI, incorporating a thiol-reactive chloromethyl substituent. This modification enhances its water solubility compared to DiI, facilitating the preparation of staining solutions for cell suspensions and fixed cells . The synthetic route involves the reaction of DiI with chloromethylbenzoyl chloride under controlled conditions to introduce the chloromethyl group . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, followed by purification and quality control to ensure the dye’s stability and efficacy .
Análisis De Reacciones Químicas
CellTracker CM-DiI undergoes several types of chemical reactions:
Substitution Reactions: The chloromethyl group can react with thiol-containing peptides and proteins, forming stable conjugates.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the dye’s stability under various conditions suggests it can withstand mild oxidative and reductive environments.
Major Products: The primary product of the substitution reaction is a thiol-conjugated dye, which is membrane-impermeant and retained within the cell.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of CellTracker CM-DiI involves its ability to freely pass through cell membranes and subsequently react with intracellular thiol groups. This reaction forms membrane-impermeant products that are retained within the cell . The dye’s fluorescence allows for the visualization of cell movement and location over multiple generations, making it a powerful tool for long-term cell tracking .
Comparación Con Compuestos Similares
CellTracker CM-DiI is unique due to its enhanced water solubility and stability compared to other DiI derivatives. Similar compounds include:
SP-DiIC18(3): A sulfonated derivative of DiI with improved water solubility but different spectral properties.
This compound stands out due to its ability to retain fluorescence through fixation, permeabilization, and paraffin embedding procedures, making it particularly useful for immunohistochemical studies and other applications requiring tissue processing .
Propiedades
Fórmula molecular |
C68H105Cl2N3O |
|---|---|
Peso molecular |
1051.5 g/mol |
Nombre IUPAC |
4-(chloromethyl)-N-[[(2E)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride |
InChI |
InChI=1S/C68H104ClN3O.ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-52-71-62-43-38-37-42-60(62)67(3,4)64(71)44-41-45-65-68(5,6)61-54-58(56-70-66(73)59-49-46-57(55-69)47-50-59)48-51-63(61)72(65)53-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-38,41-51,54H,7-36,39-40,52-53,55-56H2,1-6H3;1H |
Clave InChI |
KIBIHOGAIMOBNZ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN\1C2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CCl)C(/C1=C\C=C\C4=[N+](C5=CC=CC=C5C4(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CCl)C(C1=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
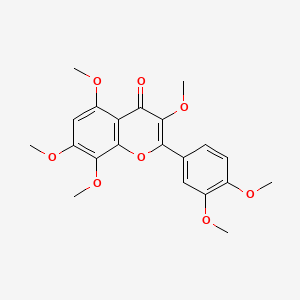
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
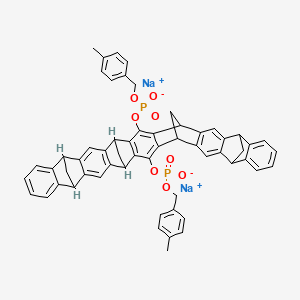
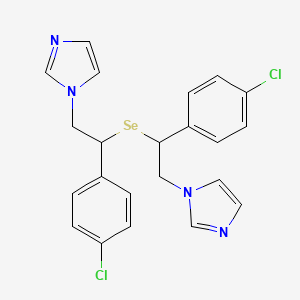
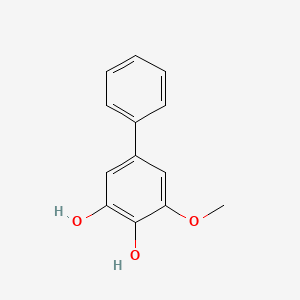
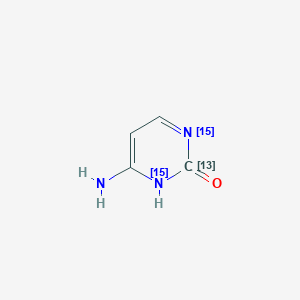
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
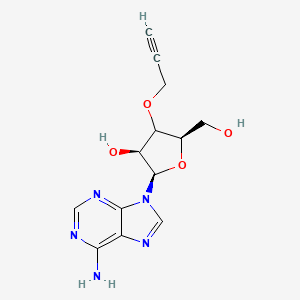
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)
